Ggpl-III

Description

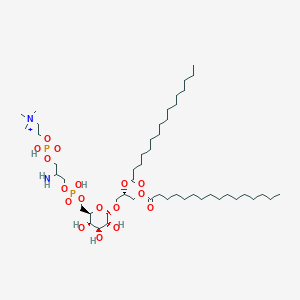

Structure

2D Structure

Properties

Molecular Formula |

C49H99N2O17P2+ |

|---|---|

Molecular Weight |

1050.3 g/mol |

IUPAC Name |

2-[[2-amino-3-[[(2R,3S,4S,5R,6S)-6-[(2S)-2,3-di(hexadecanoyloxy)propoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy-hydroxyphosphoryl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C49H98N2O17P2/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-44(52)61-38-42(67-45(53)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)39-62-49-48(56)47(55)46(54)43(68-49)40-66-70(59,60)65-37-41(50)36-64-69(57,58)63-35-34-51(3,4)5/h41-43,46-49,54-56H,6-40,50H2,1-5H3,(H-,57,58,59,60)/p+1/t41?,42-,43-,46-,47+,48-,49+/m1/s1 |

InChI Key |

DYUSAFAVUZQTAA-BHDCBWRSSA-O |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COP(=O)(O)OCC(COP(=O)(O)OCC[N+](C)(C)C)N)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COP(=O)(O)OCC(COP(=O)(O)OCC[N+](C)(C)C)N)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

Synonyms |

1''-phosphocholine-2''-aminodihydroxypropane-3''-phospho-6'-glucopyranosyl-(1'-3)-1,2-dipalmitoylglycerol GGPL-III |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of Ggpl Iii

Determination of Absolute Chemical Structure of Ggpl-III

This compound is a distinctive α-glycolipid antigen found in the cytoplasm membrane of Mycoplasma fermentans. Its absolute chemical structure, like that of Ggpl-I, has been established through chemical syntheses of stereoisomers. nih.gov

The core chemical backbone common to both Ggpl-I and this compound is identified as 3-O-(α-D-glucopyranosyl)-sn-glycerol. nih.gov This indicates that a glucose sugar moiety is glycosidically linked to the sn-3 position of a glycerol (B35011) backbone. The glycerol moiety typically carries saturated fatty acids, such as palmitic acid (C16:0) and stearic acid (C18:0). nih.gov

A crucial structural feature of this compound is the presence of phosphocholine (B91661) groups. For this compound, the structure is specifically described as 1"-phosphocholine-2"-aminodihydroxypropane-3"-phospho-6'-alpha-glucopyranosyl-(1'-3)-1,2-diacyl-glycerol. fishersci.canih.gov This indicates a complex linkage where a phosphocholine group is attached to the primary (6-OH) position of the sugar moiety, and an additional phosphocholine-containing aminodihydroxypropane unit is also part of the structure. nih.govfishersci.canih.gov

Stereochemical Characterization of this compound

The absolute chemical structures of Ggpl-I and this compound have been definitively established through the chemical synthesis of their respective stereoisomers. nih.gov This synthetic approach allows for the precise determination of the stereochemical configuration at chiral centers within the molecule. The stereospecific numbering (sn) of naturally occurring glycolipids like Ggpl-I, which shares the 3-O-(α-D-glucopyranosyl)-sn-glycerol skeleton with this compound, was determined by comparing experimental data with chemically synthesized compounds.

Conformational Studies of this compound in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For glycolipids like this compound, 1H NMR spectroscopy has been effectively applied to characterize their structure and to determine the equilibrium among different conformers. nih.gov This technique provides detailed insights into the spatial arrangement of atoms and the dynamic behavior of molecular segments.

While detailed quantitative conformational data for this compound specifically is limited in the provided search results, it is noted that natural Ggpl-I and this compound exhibit very similar 1H NMR data, suggesting a common conformational property for their shared 3-O-(α-D-glucopyranosyl)-sn-glycerol skeleton. nih.gov Studies on Ggpl-I, which shares a common backbone with this compound, reveal specific conformational preferences. The lipid tail moiety of Ggpl-I favors gauche conformations (gt and gg) over trans (tg). Specifically, the gt-conformer is predominant (54%) over the gg-conformer (39%) around the lipid tail. nih.gov In contrast, the sugar head moiety of Ggpl-I adopts all three conformers (gg, gt, tg) with approximately equal probability. nih.gov This conformational behavior, particularly the preference for gauche conformations at the lipid tail, is analogous to that observed in phosphatidylcholine (DPPC), a ubiquitous cell membrane phospholipid. nih.gov This similarity suggests that Mycoplasma glycolipids, including this compound, may integrate into cytoplasm membranes alongside phospholipids (B1166683) without inducing significant stereochemical stress. nih.gov

Table 1: Conformational Preferences of the Glycolipid Backbone (Based on GGPL-I, applicable to this compound's common skeleton)

| Moiety | Conformer Type | Preferred Conformation(s) | Observed Distribution (Approximate) |

| Lipid Tail | gauche | gt, gg | gt (54%), gg (39%) |

| Lipid Tail | trans | tg | tg (Low preference) |

| Sugar Head | gauche, trans | gg, gt, tg | gg ≈ gt ≈ tg (Equal probability) |

Comparative Structural Analysis with Related Glycoglycerolipids

This compound belongs to a class of unique phosphocholine-containing glycoglycerolipids (GGPLs) found in Mycoplasma fermentans. nih.gov Its structure shares a common foundational backbone with other related lipids, while possessing distinct features that differentiate its biological roles.

Distinctions and Similarities with GGPL-I and MfGL-II

Both GGPL-I and this compound are characterized by a common chemical backbone: 3-O-(α-D-glucopyranosyl)-sn-glycerol, with a phosphocholine group attached at the primary 6-hydroxyl position of the sugar moiety. nih.gov The fatty acid components at the glycerol moiety are typically saturated, such as palmitic acid (C16:0) and stearic acid (C18:0). nih.gov

The primary structural distinction lies in their polar head groups. GGPL-I is defined as phosphocholine-6'-alpha-glucopyranosyl-(1'-3)-1,2-diacyl-glycerol. nih.govnih.gov In contrast, this compound possesses a more complex polar head group, specifically 1"-phosphocholine-2"-aminodihydroxypropane-3"-phospho-6'-alpha-glucopyranosyl-(1'-3)-1,2-diacyl-glycerol. nih.govnih.gov This means this compound incorporates an additional 2-amino-1,3-propanediol (B45262) moiety and an extra phosphate (B84403) residue when compared to GGPL-I.

A third related glycoglycerolipid, MfGL-II, isolated from Mycoplasma fermentans, has been identified as structurally very similar, if not identical, to this compound. nih.gov Its structure is elucidated as 6′-O-[(3″-phosphocholine-2″-amino-1″,3″-propanediol)-α-D-glucopyranosyl]-(1′→3)-1,2-di-palmitoyl-sn-glycerol. The high structural homology between MfGL-II and this compound, particularly the presence of the 2-amino-1,3-propanediol moiety and an additional phosphate residue, suggests they are indeed the same compound.

The following table summarizes the key structural features of these glycoglycerolipids:

| Compound | Core Structure | Key Distinguishing Feature | Typical Fatty Acids |

| GGPL-I | 6'-O-phosphocholine-α-glucopyranosyl-(1'-3)-1,2-diacyl-glycerol nih.govnih.gov | Simpler phosphocholine head group | Palmitic acid, Stearic acid nih.gov |

| This compound | 1"-phosphocholine-2"-aminodihydroxypropane-3"-phospho-6'-α-glucopyranosyl-(1'-3)-1,2-diacyl-glycerol nih.govnih.gov | Contains an additional 2-amino-1,3-propanediol and an extra phosphate group | Palmitic acid, Stearic acid nih.gov |

| MfGL-II | 6′-O-[(3″-phosphocholine-2″-amino-1″,3″-propanediol)-α-D-glucopyranosyl]-(1′→3)-1,2-di-palmitoyl-sn-glycerol | Structurally identical to this compound | Palmitic acid |

Structural Determinants of Biological Activity

The unique structures of GGPLs, including this compound, are recognized as species-specific immunodeterminants of Mycoplasma fermentans. nih.gov this compound, in particular, is a major specific antigen of M. fermentans and has been detected in the synovial tissues of rheumatoid arthritis patients.

A crucial structural determinant of the biological activity of these glycoglycerolipids is the phosphocholine moiety. This group appears to be a key structure in the cellular adhesion of Mycoplasma to host cells. Evidence supporting this includes observations that anti-MfGL-II antisera can inhibit the attachment of M. fermentans to host eukaryotic cells, indicating a significant role for MfGL-II (and by extension, this compound) in host-cell interactions. Furthermore, the deacylation of MfGL-II or the presence of monoclonal anti-phosphocholine antibodies significantly reduces its cytokine-stimulating activity, underscoring the pivotal role of the phosphocholine residue in M. fermentans-host interaction.

While this compound itself exhibits a weak direct inflammatory effect, it has been shown to promote certain chronic inflammatory conditions, such as collagen-induced arthritis and nickel allergy in murine models. This augmenting effect suggests that this compound may influence the innate immune system, contributing to the pathogenesis of these diseases. The amphiphilic nature of GGPLs allows them to form self-assembled structures under physiological conditions, which may contribute to physicochemical stress on the host's immune system.

Compound Names and PubChem CIDs

Biosynthetic Pathways and Metabolic Origins of Ggpl Iii

Elucidation of the Choline (B1196258) Metabolic Pathway in Mycoplasma fermentans

Mycoplasma fermentans possesses a distinctive choline metabolic pathway that is crucial for the synthesis of phosphocholine-containing glycoglycerolipids like Ggpl-III wikipedia.orgsigmaaldrich.com. Unlike many other organisms, M. fermentans is believed to lack the ability to synthesize the choline moiety de novo, instead relying on the uptake of choline from its external environment guidetopharmacology.org.

Research has identified an energy-dependent choline uptake system in M. fermentans. This system exhibits specific kinetic parameters, with a Michaelis constant (K_m) of 2.2 × 10⁻⁵ M and a maximum velocity (V_max) of 0.15 nmol per 10 minutes per milligram of cell protein guidetopharmacology.orgwikidata.org. Once transported into the cell, the incorporated choline can be recovered in the soluble fraction as free choline, phosphorylcholine (B1220837), and CDP-choline guidetopharmacology.orgwikidata.org. The active accumulation of choline by M. fermentans can lead to a notable depletion of choline in the surrounding growth medium guidetopharmacology.orgwikidata.org.

Table 1: Kinetic Parameters of Choline Uptake in Mycoplasma fermentans

| Parameter | Value | Unit |

| K_m | 2.2 × 10⁻⁵ | M |

| V_max | 0.15 | nmol/10 min/mg cell protein |

Enzymatic Synthesis of this compound Precursors

The biosynthesis of this compound, along with other glycoglycerophospholipids (GGPLs), involves the action of specific enzymes nih.gov. Two key genes, mf3 and mf1, have been identified as crucial for the synthesis of GGPL-I and this compound in Mycoplasma fermentans PG18 fishersci.comflybase.orgwikipedia.orguni.lu.

The mf3 gene encodes a glycosyltransferase (Mf3) fishersci.comflybase.orgwikipedia.orguni.lu. This enzyme plays a vital role in the initial steps of glycolipid synthesis. In experimental settings, the Mf3 enzyme utilizes 1,2-dipalmitoylglycerol and UDP-glucose as substrates. The reaction catalyzed by Mf3 results in the formation of glucopyranosyl dipalmitoylglycerol, which has been identified by MALDI-TOF mass spectrometry as a specific sodium adducted ion at m/z 753 flybase.org. This indicates the transfer of a glucose unit to the diacylglycerol backbone.

Table 2: Key Enzymes and Substrates in this compound Precursor Synthesis

| Enzyme Name | Gene | Substrate(s) | Product(s) (relevant to this compound pathway) |

| Glycosyltransferase | mf3 | 1,2-dipalmitoylglycerol, UDP-glucose | Glucopyranosyl dipalmitoylglycerol |

| Cholinephosphotransferase | mf1 | Phosphocholine (B91661), Glycolipid intermediate | Phosphocholine-containing glycolipid |

Mechanisms of Phosphocholine Integration into Glycolipid Structures

The integration of the phosphocholine group is a defining characteristic of this compound and other Mycoplasma fermentans GGPLs. This phosphocholine moiety is specifically attached at the sugar primary (6-OH) position of the glycolipid structure wikipedia.orgfishersci.cazhanggroup.org.

The enzyme cholinephosphotransferase, encoded by the mf1 gene, is directly responsible for mediating this phosphocholine transfer fishersci.comflybase.org. This enzymatic activity ensures the precise placement of the phosphocholine group onto the growing glycolipid structure. The choline incorporated by M. fermentans is metabolized through intermediates such as phosphorylcholine and CDP-choline, which serve as activated forms of choline for its subsequent transfer and integration into complex lipid structures guidetopharmacology.orgwikidata.orgfishersci.ie. This highlights a coordinated enzymatic process where the sugar moiety is first added to the diacylglycerol, followed by the phosphocholine addition.

Regulation of this compound Biosynthesis within the Mycoplasmal Cell

The regulation of this compound biosynthesis in Mycoplasma fermentans is influenced by both genetic factors and the availability of external nutrients. Genetic analysis of various M. fermentans strains has revealed variations in the primary structures of the mf1 (cholinephosphotransferase) and mf3 (glucosyltransferase) genes fishersci.comuni.lu. Specifically, four types of variations have been identified in the mf1 gene, and in two strains, the mf3 gene was not detected by PCR fishersci.comuni.lu. These genetic variations may have significant implications for the virulence factors of M. fermentans, suggesting that the ability to synthesize specific GGPLs like this compound can vary among strains and potentially impact their pathogenicity fishersci.comuni.lu.

Given the auxotrophic nature of Mycoplasma fermentans for choline, its biosynthesis of this compound is inherently dependent on the availability of exogenous choline in the growth medium guidetopharmacology.org. This reliance on external nutrients implies that environmental choline concentrations could directly influence the rate and extent of this compound production within the mycoplasmal cell. The presence of these unique phosphocholine-containing lipids on the cell membrane is also linked to the bacterium's interaction with host cells, including adherence and cell fusion, suggesting that their regulated synthesis is vital for Mycoplasma fermentans survival and host colonization amdb.online.

Synthetic Methodologies for Ggpl Iii and Its Analogues

Development of Practical Synthetic Pathways for Ggpl-III

α-Glycosylation Techniques for Glucopyranosyl Linkages

Controlling the stereoselectivity of 1,2-cis glycosylation, particularly α-glucosylation, is one of the most demanding tasks in glycan synthesis mdpi.commdpi.comnih.govnycu.edu.tw. Various glycosyl donors are employed in glycoglycerolipid synthesis, including glycosyl halides, trichloroacetimidates, and thioglycosides mdpi.com.

A common strategy for α-glycosylation involves the Appel-Lee reaction, utilizing a combination of carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (Ph3P) to form an α-glycosyl bromide intermediate beilstein-journals.orgmdpi.com. The reaction can be influenced by additives like N,N,N',N'-tetramethylurea (TMU) or dimethylformamide (DMF) to promote α-selectivity beilstein-journals.orgnih.govacs.org. For instance, a per-benzylated glucosyl imidate donor can be activated with trimethylsilyltriflate and DMF for α-glucosyl linkages to a secondary alcohol, or with trimethylsilyl (B98337) iodide and triphenylphosphine oxide for primary alcohols nih.govacs.org. The use of exogenous nucleophiles can also modulate the reactivity of the glycosyl donor, contributing to stereoselective 1,2-cis glycosylation nih.govnycu.edu.twacs.org. In some synthetic routes, chiral (S)- or (R)-glycidol is used as a source of the chiral glycerol (B35011), which helps in circumventing issues like acid-catalyzed migration of protecting groups beilstein-journals.org.

Strategies for Glycerol Acylation and Phosphocholine (B91661) Introduction

Glycerol acylation typically involves the sequential esterification of fatty acyl groups to the glycerol backbone. This process often begins with sn-glycerol-3-phosphate (G3P), which undergoes acylation to produce phosphatidic acid (PA), and subsequently 1,2-sn-diacylglycerol (DAG) oup.comaocs.org. In biological systems, newly synthesized fatty acids can enter glycerolipids through an acyl editing process, largely at the sn-2 position of phosphatidylcholine (PC) oup.com.

The introduction of the phosphocholine moiety is a crucial step in the synthesis of this compound. In chemical synthesis, this can be achieved by reacting appropriate glycerol derivatives with reagents such as phosphorus oxychloride (POCl3) and choline (B1196258) tosylate salt beilstein-journals.org. Another approach involves the use of bromoethyl dichlorophosphate, followed by treatment with trimethylamine (B31210) to form the ammonium (B1175870) salt beilstein-journals.org. Selective acylation of glycerol-3-phosphocholine has also been demonstrated to yield phosphatidylcholines researchgate.net. For this compound, the phosphocholine group is specifically attached at the sugar primary (6-OH) position beilstein-journals.org.

Chemical Synthesis of Stereoisomers and Homologues of this compound

The chemical synthesis of stereoisomers and homologues of this compound is essential for understanding their biological functions and structure-activity relationships beilstein-journals.orgmdpi.com. The absolute chemical structures of Ggpl-I and this compound have been established through the chemical synthesis of their stereoisomers beilstein-journals.orgbeilstein-journals.org. A significant challenge in this area is controlling both the anomeric configuration of the glycosidic linkage and the chirality of the glycerol moiety beilstein-journals.orgmdpi.com.

Synthetic methodologies have enabled the preparation of a diverse range of natural and unnatural glycoglycerolipids, including those with different stereochemical configurations at the sn-2 position of the glycerol moiety mdpi.com. For example, practical synthetic pathways to Ggpl-I homologues (e.g., with C16:0 fatty acids) and their diastereomers have been developed, allowing for detailed conformational analysis using techniques like 1H NMR spectroscopy beilstein-journals.orgglobalauthorid.comnih.gov. Nishida and colleagues have been instrumental in the chemical synthesis of these glycoglycerophospholipids semanticscholar.orgniph.go.jp.

Derivatization Strategies for Functional Probes and Research Tools

Derivatization strategies are crucial for modifying this compound to create functional probes and research tools, enhancing their analytical properties or enabling specific biological applications. The primary goals of derivatization include improving detectability, increasing volatility, enhancing thermal stability, and reducing analyte adsorption in analytical techniques like gas chromatography (GC) chromatographyonline.comfujifilm.comgcms.czresearchgate.net.

Common derivatization reactions fall into three main categories: acylation, alkylation, and silylation fujifilm.comgcms.czresearchgate.net. These reactions introduce specific functional groups that alter the compound's physicochemical properties. For instance, acylation introduces acyl groups to active hydrogen-containing functionalities (hydroxy, mercapto, amino), reducing polarity and improving separation and volatility fujifilm.com. Silylation, particularly trimethylsilylation (TMS), is widely used to convert poorly volatile substances into volatile derivatives suitable for GC analysis, often improving sensitivity and resolution in GC/MS fujifilm.com.

Chemical synthesis offers a powerful route to produce modified or labeled glycosphingolipids, which can serve as valuable probes for various biological investigations researchgate.net. Functionalized glycoglycerolipids have been explored for applications such as receptor-targeting imaging and drug delivery unimi.it. Furthermore, the preparation of deuterium-labeled homologues of glycoglycerolipids is a common derivatization strategy, allowing their use as internal standards for quantitative high-resolution mass spectrometry (MS) analysis researchgate.net. "Water soluble" glycolipid homologues, such as those with a 1,2-diacetyl group, can also be synthesized for specific characterization purposes researchgate.net.

Challenges and Advancements in Glycoglycerolipid Synthesis

The synthesis of glycoglycerolipids, including this compound, presents several inherent challenges. A major hurdle is the precise control of stereoselectivity during the glycosylation reaction, particularly for constructing 1,2-cis glycosidic linkages mdpi.commdpi.comnih.govnycu.edu.tw. The structural complexity and amphiphilic nature of glycoglycerolipids also make it difficult to isolate homogeneous compounds from natural sources, often making total chemical synthesis the only viable option for obtaining sufficient quantities and purity researchgate.net. Furthermore, separating single products and acquiring different types of glycoglycerolipids for comprehensive structure-activity relationship studies can be challenging mdpi.com.

Despite these difficulties, significant advancements have been made in glycoglycerolipid synthesis. The development of highly stereoselective 1,2-cis glycosylation methods, including reagent-controlled strategies, represents a notable progression mdpi.comnih.govacs.org. Chemoenzymatic approaches, which combine enzymatic processes with chemical transformations, have also emerged as valuable tools for synthesizing glycoglycerolipids mdpi.com. Additionally, the adoption of green chemistry principles aims to minimize waste and utilize renewable resources in the synthetic processes smolecule.com. These advancements continue to expand the accessibility and diversity of this compound and its analogues for research and potential applications.

Immunochemical Characterization and Molecular Immunogenicity of Ggpl Iii

Ggpl-III as a Species-Specific Immunodeterminant of Mycoplasma fermentans

This compound, alongside Ggpl-I, represents a major and species-specific immunological determinant of Mycoplasma fermentans nih.govscience.govscbt.com. These unique glycoglycerophospholipids distinguish M. fermentans from other human-related mycoplasma species through lipid analysis nih.govscience.gov. The structures of these lipid antigens have been determined, with this compound identified as 1"-phosphocholine-2"-aminodihydroxypropane-3"-phospho-6'-alpha-glucopyranosyl-(1'-3)-1,2-diacyl-glycerol science.govscbt.com. The presence of Ggpl-I and/or this compound is a consistent feature across various M. fermentans strains, even with some heterogeneity in their respective amounts, ranging from undetectable levels to 35% of total phospholipids (B1166683) for this compound science.gov.

Table 1: Relative Abundance of GGPLs in M. fermentans Strains

| Glycoglycerolipid | Range of Total Phospholipids (%) |

| GGPL-I | 1.6 - 28 |

| This compound | Undetectable - 35 |

Source: Biochem Biophys Res Commun. 1997 Apr 28;233(3):644-9. science.gov

The strong antigenicity of this compound has been demonstrated by its detection in clinical samples. For instance, this compound antigens were identified in synovial tissues from rheumatoid arthritis (RA) patients, with a detection rate of 38.1% (32 out of 84 patients), a finding not observed in osteoarthritis or normal synovial tissues nih.govscience.govroadback.orgosti.gov. This suggests a potential involvement of M. fermentans and its this compound antigen in the pathogenesis of RA nih.govroadback.orgosti.gov.

Table 2: Detection of this compound Antigens in Synovial Tissues

| Tissue Type | Detection Rate of this compound Antigens |

| Rheumatoid Arthritis | 38.1% (32/84) |

| Osteoarthritis | 0% |

| Normal Synovial Tissues | 0% |

Source: Biochem Biophys Res Commun. 2008 May 2;369(2):561-6. nih.govosti.gov

Humoral Immune Response Elicited by this compound

This compound is known to elicit a humoral immune response, leading to the production of specific antibodies nih.govosti.gov. Monoclonal antibodies developed against this compound have proven effective in detecting the presence of this compound antigens in affected tissues, such as those from RA patients nih.govscbt.comroadback.orgosti.gov. Furthermore, the frequency of antibodies to this compound has been observed to be significantly higher in the sera of individuals infected with HIV-1 compared to HIV-1 negative healthy donors, indicating its relevance in infectious contexts osti.gov. The humoral immune response generally involves the recognition of antigens by naive B lymphocytes, leading to their activation, clonal proliferation, and differentiation into plasma cells that secrete antibodies. Initially, IgM antibodies are secreted, followed by an isotype switch to IgG antibodies upon subsequent antigen exposure, often with the help of T cells idrblab.netnih.gov.

Cellular Immune Recognition of this compound

Beyond humoral responses, this compound is also subject to cellular immune recognition. The immune system recognizes foreign and self-lipids, such as this compound, in association with CD1 proteins nih.gov. This mechanism, often referred to as the "third pathway of antigen presentation," involves antigen-presenting cells (APCs) presenting lipid antigens via CD1 molecules to specific populations of T cells nih.govnih.gov. Natural Killer T (NKT) cells, a specialized subset of T cells, are particularly known for recognizing self- and foreign glycolipid antigens presented by CD1d molecules immunopaedia.org.zavcahospitals.com.

Interaction of this compound with Host Immune Receptors

The interaction of this compound with host immune receptors is central to its immunogenic properties, primarily involving CD1 proteins and potentially other pattern recognition receptors.

Presentation of this compound by CD1 Proteins

CD1 molecules are a family of non-polymorphic, MHC class I-like glycoproteins that specialize in binding and presenting amphiphilic lipid antigens to T cells nih.govvcahospitals.com. The human CD1 family comprises five isoforms classified into two groups: group 1 (CD1a, CD1b, CD1c) and group 2 (CD1d) nih.govvcahospitals.com. These molecules possess hydrophobic grooves that capture the hydrophobic tail groups of glycolipids, such as this compound, enabling their presentation at the cell surface to T cells nih.govnih.gov. This presentation is crucial for the activation of NKT cells, which are known for their ability to secrete a broad range of T helper (Th)1, Th2, and Th17 cytokines shortly after activation immunopaedia.org.za.

Potential Engagement with Other Pattern Recognition Receptors

Microbial lipid antigens, including those from Mycoplasma, are known to stimulate the immune system nih.gov. Pattern Recognition Receptors (PRRs) are germline-encoded host sensors expressed by innate immune cells (e.g., dendritic cells, macrophages) and non-immune cells, which detect pathogen-associated molecular patterns (PAMPs) found on microbes nih.govnih.govunthsc.edunih.govnih.gov. PAMPs include bacterial carbohydrates, nucleic acids, and lipids nih.govnih.gov. Toll-like receptors (TLRs) are a major family of PRRs that recognize various microbial components, including lipids unthsc.edunih.govtestcatalog.org. While direct binding of this compound to a specific TLR has not been explicitly detailed in the provided information, the general principle that microbial antigens can act on antigen presentation machinery through the ligation of Toll-like receptors suggests a potential engagement of this compound with such receptors, contributing to its immune-stimulating effects nih.gov.

Cytokine Induction and Immune Signaling Pathways Initiated by this compound

This compound has been shown to significantly induce the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from peripheral blood mononuclear cells nih.govscience.govroadback.orgosti.gov. This cytokine induction is a critical aspect of the immune response, as these cytokines play central roles in inflammation and immune cell communication researchgate.net. Furthermore, this compound also stimulated the proliferation of synovial fibroblasts nih.govosti.gov, which is relevant in the context of inflammatory conditions like rheumatoid arthritis.

The induction of cytokines by microbial components often involves the activation of specific immune signaling pathways. PRR engagement, such as through TLRs, typically triggers intracellular signal transduction cascades that lead to the expression of pro-inflammatory cytokines and other immune mediators nih.gov. Key signaling pathways involved in cytokine expression include the NF-κB and MAPK (Mitogen-Activated Protein Kinase) pathways, particularly p38 MAPK testcatalog.org. These pathways are crucial for transducing signals from the cell surface to the nucleus, resulting in gene expression of various cytokines researchgate.net.

Pathobiological Roles and Disease Associations of Ggpl Iii

Ggpl-III as a Contributing Factor in Mycoplasma fermentans Pathogenicity

This compound is recognized as a species-specific major immunodeterminant of Mycoplasma fermentans. nih.gov Along with a related compound, GGPL-I, it is a primary lipid-antigen of this mycoplasma species. nih.gov While this compound on its own exhibits a weak proinflammatory effect, its presence is a key factor in the bacterium's ability to interact with the host's immune system. nih.gov The monoclonal antibody for this compound does not show cross-reactivity with GGPL-I, highlighting its nature as a membrane-specific antigen for M. fermentans. nih.gov

The synthesis of this compound is linked to specific genes, such as those for cholinephosphotransferase (mf1) and glucosyltransferase (mf3). researchgate.net Studies have revealed variations in these genes among different strains of M. fermentans, which may have significant implications for the virulence of individual strains. researchgate.net The amount of this compound can vary among strains, ranging from undetectable levels to constituting up to 35% of the total phospholipids (B1166683). nih.gov This variability in this compound expression could influence the pathogenic potential of different M. fermentans isolates.

Association of this compound with Rheumatic Diseases

This compound has been detected in the synovial tissues of a significant portion of patients with rheumatoid arthritis (RA). researchgate.net The synovium, the primary site of inflammation in RA, undergoes considerable changes during the disease, transforming from a thin membrane to an inflamed, hyperplastic tissue infiltrated by a vast number of immune cells, including T-cells, B-cells, and macrophages. nih.gov Research has identified this compound antigens in 38% of synovial tissues from RA patients. researchgate.net In contrast, these antigens were not found in the synovial tissues of patients with osteoarthritis or in normal synovial tissues. harvard.edu Further investigation using immunoelectron microscopy has shown that some this compound antigens are located within the endoplasmic reticulum of cells in the synovial tissue. harvard.edu

Table 1: Detection of this compound in Synovial Tissues

| Condition | This compound Detection | Reference |

|---|---|---|

| Rheumatoid Arthritis | Detected in 38% of patients | researchgate.netharvard.edu |

| Osteoarthritis | Not detected | harvard.edu |

| Normal Synovial Tissue | Not detected | harvard.edu |

While this compound itself has minimal inflammatory effects, it has been shown to promote collagen-induced arthritis in murine models. researchgate.net The pathological effects of this compound are not as potent as those of lipopolysaccharide (LPS) from Escherichia coli, but they do contribute to the exacerbation of arthritic conditions. researchgate.net The mechanisms underlying this promotion are thought to involve the innate immune system. researchgate.netnih.gov Macrophages and the cytokine interleukin-1 (IL-1) appear to play a significant role in the this compound-mediated enhancement of arthritis. researchgate.net The innate immune system is a critical player in the pathogenesis of RA, with cells like monocytes and macrophages driving the inflammatory response within the synovium. nih.gov

Role of this compound in Allergic Reactions

In addition to its role in promoting arthritis, this compound has been demonstrated to enhance allergic reactions in experimental murine models. researchgate.net Specifically, it has been shown to promote nickel (Ni) allergy. nih.gov Similar to its effect on arthritis, this compound's role in allergy promotion is less potent than that of LPS. researchgate.net Animal models are crucial for investigating the mechanisms of nickel allergy, often involving the epicutaneous application of nickel salts to induce a hypersensitivity response. nih.gov

Table 2: Experimental Findings on this compound's Role in Disease Promotion

| Disease Model | Effect of this compound | Key Mediators | Reference |

|---|---|---|---|

| Collagen-Induced Arthritis (murine) | Promotion of arthritis | Innate immune system, macrophages, IL-1 | researchgate.net |

| Nickel Allergy (murine) | Promotion of allergy | Macrophages, IL-1, histidine decarboxylase | researchgate.net |

The promotion of allergic reactions by this compound appears to be mediated through innate immune pathways. researchgate.net Studies in mice have shown that the augmenting effect of this compound on nickel allergy is significantly diminished in mice that are deficient in macrophages or lack interleukin-1 or the histamine-forming enzyme histidine decarboxylase. researchgate.net This suggests a pathway where this compound may stimulate macrophages to produce IL-1, which in turn could contribute to the activation of mast cells and the subsequent release of histamine (B1213489), a key mediator in allergic reactions. researchgate.netmdpi.com The effect was present in mice deficient in T-cells or active Toll-like receptor 4 (TLR4), indicating that these components are not central to this compound's allergy-promoting activity. researchgate.net Mast cells can be activated through various mechanisms, including non-IgE-mediated pathways involving G protein-coupled receptors. mdpi.com The involvement of histidine decarboxylase points towards a role for histamine in the observed allergic potentiation. researchgate.net

Based on a comprehensive review of available scientific literature, there is no information on a chemical compound specifically named “this compound” in the context of Acquired Immunodeficiency Syndrome (AIDS) pathogenicity, host cell adhesion, or membrane dynamics. The search for this specific compound across multiple research databases did not yield any relevant results.

It is possible that "this compound" may be a typographical error, a non-standardized abbreviation, or a very novel compound not yet described in published research. The scientific literature does, however, contain information on similarly named molecules that are relevant to the topics requested. These include:

IgG3 (Immunoglobulin G3): An antibody subclass that has been studied for its role in neutralizing the Human Immunodeficiency Virus (HIV). nih.govnih.gov

GSL3 (HIV gag stem loop 3): A component of the HIV-1 genome that is crucial for RNA packaging. wikipedia.org

Galectin-3 (Gal-3): A protein involved in various biological processes, including cell adhesion and membrane interactions. nih.gov

GPIIb/IIIa (Glycoprotein IIb/IIIa): An integrin found on platelets that plays a role in cell adhesion. nih.gov

However, due to the specific instruction to focus solely on the chemical compound “this compound,” an article on these other molecules cannot be provided. Without verifiable scientific data on "this compound," it is not possible to generate the requested article on its pathobiological roles and disease associations.

Advanced Analytical and Detection Methodologies for Ggpl Iii Research

Immunostaining Techniques for Ggpl-III Detection

Immunostaining techniques are pivotal for the specific detection and visualization of this compound, particularly in biological contexts where it acts as an antigen. High-performance thin-layer chromatography (HPTLC) combined with immunostaining has been successfully employed to detect this compound. This method involves separating lipids on HPTLC plates, followed by immunostaining using polyclonal and monoclonal antibodies developed against Mycoplasma fermentans lipids, which specifically recognize this compound.

Thin-layer chromatography (TLC) immunostaining is a classical method for detecting specific gangliosides and can distinguish between gangliosides with different glycan sequences that share similar polarity. This approach is highly valuable for identifying this compound within complex lipid mixtures extracted from biological sources, such as serum or cell cultures. The principle involves the binding of specific antibodies to the separated glycolipid on the plate, followed by detection using enzyme-linked reagents or fluorophore-conjugated secondary antibodies.

Immunofluorescence (IF) is another powerful immunostaining technique that utilizes fluorophore-conjugated antibodies to visualize target molecules, including antigens, within cells and tissues. IF can be performed directly, where a fluorophore-conjugated primary antibody binds directly to the antigen, or indirectly, where a secondary antibody conjugated with a fluorophore binds to a primary antibody, amplifying the signal and offering higher sensitivity. While not specifically detailed for this compound in the provided search results, the antigenic nature of this compound suggests that these general immunofluorescence principles could be adapted for its cellular or tissue localization studies.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural characterization and quantification of complex organic compounds like this compound. The structure of this compound, a major glycoglycerophospholipid of Mycoplasma fermentans, has been elucidated using various nuclear magnetic resonance (NMR) spectroscopy techniques (1H-, 13C-, and 31P-NMR) in conjunction with mass spectrometry. Fast Atom Bombardment (FAB) mass spectrometry has been specifically used to confirm the identity of this compound.

Thin-layer chromatography coupled with mass spectrometry (TLC-MS) has also been utilized for the identification of this compound from Mycoplasma fermentans-infected human helper T-cell cultures, demonstrating its utility in analyzing complex biological samples. For quantification, mass spectrometry provides opportunities to identify and quantify even low-abundance glycopeptides in complex biological mixtures, allowing for the assessment of site-specific glycosylation changes. Approaches such as MS1-level based quantification, which includes label-free and label-based methods, are widely used for the quantitative analysis of glycopeptides. These methods are crucial for understanding the functional evaluation of glycosylation in physiological and pathological processes, assessing diagnostic and prognostic values, and exploring potential drug targets.

Chromatographic Methods for Isolation and Purification of this compound

Chromatographic methods are essential for the isolation and purification of this compound from complex biological matrices or synthetic mixtures, enabling detailed structural and functional studies. High-performance thin-layer chromatography (HPTLC) has been successfully applied for the separation and purification of this compound from lipid extracts of Mycoplasma fermentans. The purification of this compound has been a prerequisite for its structural characterization and for the development of assays for its detection.

General column chromatography techniques are widely used to extract and purify compounds from complex mixtures, leveraging differences in size, structure, net charge, and binding ability of components. These techniques involve a stationary phase packed into a column and a mobile phase that carries the sample through it, leading to separation based on differential interactions. High-performance liquid chromatography (HPLC) is a powerful liquid chromatography technique used for both analytical and preparative purposes, offering high resolution and sensitivity for the separation of various materials. Other relevant chromatographic methods include ion-exchange chromatography, which separates molecules based on charge interactions, and thin-layer chromatography (TLC), commonly used for identifying substances and assessing compound purity. These techniques are crucial for obtaining this compound in sufficient purity for further research applications.

Development of Monoclonal Antibodies Specific to this compound for Research Applications

The development of monoclonal antibodies (mAbs) specific to this compound has been instrumental in its research and diagnostic applications. This compound, along with Ggpl-I, has been identified as a species-specific major immunodeterminant of Mycoplasma fermentans. This antigenic property makes this compound an excellent target for antibody development.

Monoclonal antibodies against this compound have been developed and utilized in research to detect specific antibodies to this compound in human serum, particularly in individuals infected with HIV-1. An enzyme-linked immunosorbent assay (ELISA) employing purified this compound has been developed for this purpose, demonstrating high sensitivity, specificity, and reproducibility. These antibodies are vital for diagnostic methods, allowing for the detection of specific antigens or antibodies in various samples. Monoclonal antibodies are highly specific, derived from a single clone, and therefore target a single epitope, making them preferred for research and diagnostic applications over polyclonal antibodies which exhibit heterogeneity. The development of such specific antibodies allows for precise detection and characterization of this compound in biological systems and facilitates studies into its pathogenic roles and immune responses.

Application of Biophysical Techniques for Membrane Integration and Self-Assembly Studies of Glycolipids

Glycolipids, including this compound, are amphiphilic molecules that play crucial roles as constituents of biological membranes and are known to form self-assembled structures. Biophysical techniques are essential for understanding how this compound integrates into membranes and undergoes self-assembly. This compound, being an amphiphilic compound, can form self-assembled structures under physiological conditions and is thought to contribute to the cytoplasm fluid membrane of Mycoplasma fermentans.

Techniques such as small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are methods of choice for determining the aggregate structures of glycolipids. These scattering techniques provide information about the characteristic positions of peaks in diffraction patterns, which are indicative of different phases formed by the glycolipids. Molecular dynamics simulations are also employed to study the self-assembly of lipid molecules into bilayers, providing insights into how glycolipids might integrate into and influence membrane models.

Further biophysical studies on microbial glycolipids, which include compounds like this compound, investigate their ability to self-assemble in water and at interfaces, forming structures such as monolayer vesicles and flat membranes. Neutron scattering techniques, including SANS and neutron spin echo (NSE), are utilized to study the bulk and interface properties of these microbial glycolipids, shedding light on their complex phase behavior and membrane bending rigidity. The investigation of self-assembly processes in biomembranes, which involves lipids, proteins, and carbohydrates, is a cornerstone of understanding biological system functioning and is explored through various interdisciplinary methods.

Compound Names and PubChem CIDs

Future Directions and Research Perspectives

Elucidating the Precise Molecular Mechanisms of Ggpl-III in Disease Pathogenesis

Future research must prioritize the detailed elucidation of the molecular pathways this compound activates to contribute to disease. It is known that this compound can induce the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from peripheral blood mononuclear cells. nih.govosti.gov This activity is particularly relevant in the context of rheumatoid arthritis (RA), where M. fermentans has been implicated as a potential etiological agent. nih.govnih.govosti.gov

A crucial area of investigation is the interaction of this compound with host pattern recognition receptors. Evidence suggests that mycoplasma lipoproteins are recognized by Toll-like receptor 2 (TLR2), often in heterodimerization with TLR1 or TLR6, which triggers downstream signaling cascades leading to NF-κB activation and pro-inflammatory cytokine production. nih.govmdpi.comresearchgate.net Future studies should aim to definitively confirm if this compound directly engages TLR2 and to identify any co-receptors or accessory molecules involved in this recognition. Unraveling the specific signaling intermediates and transcription factors activated by this compound will provide a more complete picture of its role in inflammatory processes.

Table 1: Key Research Questions for Elucidating this compound's Molecular Mechanisms

| Research Question | Potential Methodologies | Expected Outcome |

| Does this compound directly bind to Toll-like Receptor 2 (TLR2)? | Surface Plasmon Resonance (SPR), Co-immunoprecipitation, Cellular thermal shift assay (CETSA) | Confirmation of a direct interaction and determination of binding affinity. |

| Which TLRs (e.g., TLR1, TLR6) form heterodimers with TLR2 for this compound recognition? | Reporter gene assays in cell lines expressing different TLR combinations, FRET/BRET analysis. | Identification of the specific TLR heterodimer responsible for this compound signaling. |

| What are the downstream signaling pathways activated by this compound? | Phospho-proteomics, Western blotting for key signaling proteins (e.g., MyD88, TRAF6, IKKs), NF-κB and AP-1 reporter assays. | Mapping of the intracellular signaling cascade initiated by this compound. |

| How does this compound influence cellular processes in synovial fibroblasts? | Gene expression profiling (RNA-seq), proliferation assays, cytokine and chemokine secretion assays. | Understanding the specific cellular responses in joint tissues that contribute to rheumatoid arthritis pathogenesis. |

Investigating this compound as a Diagnostic Biomarker for Mycoplasmal Infections or Associated Diseases

The species-specificity of this compound to M. fermentans makes it a compelling candidate for a diagnostic biomarker. nih.gov Research has already demonstrated the presence of this compound antigens in the synovial tissues of patients with rheumatoid arthritis. nih.govosti.gov This finding opens the door for the development of diagnostic tools to identify M. fermentans involvement in inflammatory arthritides.

Future efforts should focus on developing and validating sensitive and specific assays for the detection of this compound or antibodies against it in clinical samples. This could include enzyme-linked immunosorbent assays (ELISAs), immunohistochemistry (IHC) for tissue biopsies, and potentially mass spectrometry-based methods for direct detection in bodily fluids. nih.gov Establishing a clear correlation between the levels of this compound or anti-Ggpl-III antibodies and disease activity in conditions like rheumatoid arthritis would be a significant advancement. Furthermore, exploring the presence of this compound in other diseases where M. fermentans has been implicated, such as certain respiratory and urogenital tract infections, could broaden its diagnostic utility.

Exploring this compound as a Target for Immunotherapeutic Strategy Development

The pro-inflammatory properties of this compound suggest that it could be a viable target for the development of novel immunotherapeutic strategies, particularly for diseases like rheumatoid arthritis. nih.govosti.gov Therapeutic approaches could be designed to either neutralize this compound or to modulate the host's immune response to it.

One potential strategy is the development of monoclonal antibodies that specifically bind to and neutralize this compound, thereby preventing its interaction with host receptors and subsequent cytokine induction. Another avenue is the creation of "decoy" receptors or this compound-binding proteins that can sequester the molecule and prevent it from triggering inflammatory pathways.

Furthermore, understanding the structure-activity relationship of this compound could inform the design of this compound antagonists. These molecules would be structurally similar to this compound but would lack its pro-inflammatory activity, instead acting as competitive inhibitors of the native molecule.

Advanced Synthetic Approaches for Novel this compound Analogues with Modulated Immunological Activities

The chemical synthesis of this compound and its analogues is a critical step towards understanding its biological functions and developing therapeutic agents. While the synthesis of phosphocholine-containing glycoglycerolipids can be complex, advancements in synthetic organic chemistry offer pathways to produce these molecules with high purity and in sufficient quantities for biological studies. semanticscholar.orgnih.gov

Future research should focus on developing modular and efficient synthetic routes to this compound. This would not only provide a reliable source of the native molecule but also facilitate the creation of a library of this compound analogues. By systematically modifying different parts of the this compound structure, such as the fatty acid chains, the glycan moiety, and the phosphocholine (B91661) headgroup, it will be possible to probe the specific structural features responsible for its immunological activity.

For instance, synthesizing analogues with altered fatty acid chain lengths or degrees of saturation could reveal how the lipid portion of the molecule influences its interaction with host cell membranes and receptors. Similarly, modifying the sugar backbone or the phosphocholine group could elucidate their roles in receptor binding and signaling. These synthetic analogues could then be screened for their ability to either agonize or antagonize the immune response, leading to the identification of lead compounds for drug development.

Structural Biology of this compound-Host Receptor Interactions

A detailed understanding of the three-dimensional structure of this compound in complex with its host receptor(s) is paramount for elucidating its mechanism of action and for structure-based drug design. While TLR2 is a likely candidate receptor, the precise binding site and the conformational changes that occur upon this compound binding are currently unknown.

High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), should be employed to determine the structure of the this compound-TLR2 complex, potentially including its co-receptors TLR1 or TLR6. These studies would reveal the key amino acid residues and molecular interactions that govern the recognition of this compound.

In parallel, computational approaches like molecular docking and molecular dynamics simulations can be used to model the interaction between this compound and its putative receptors. nih.govresearchgate.net These in silico methods can help to predict the binding mode of this compound and to identify potential "hotspots" for interaction, which can then be validated through site-directed mutagenesis and functional assays. A comprehensive structural understanding will be invaluable for the rational design of small molecule inhibitors or peptidomimetics that can disrupt the this compound-receptor interaction and thereby block its pro-inflammatory effects. The potential interaction with other receptor families, such as C-type lectin receptors that are known to recognize glycan structures, should also be investigated.

Q & A

Q. How should longitudinal studies on this compound’s stability under varying storage conditions be structured?

- Methodological Answer : Conduct accelerated stability testing at elevated temperatures (40°C, 75% RH) and monitor degradation kinetics via HPLC-UV. Compare with real-time stability data stored at -80°C. Use Arrhenius modeling to predict shelf-life and identify degradation products through MS/MS fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.